Product packaging for Ethyl 3-Allylindole-2-carboxylate(Cat. No.:CAS No. 104699-49-2)

Ethyl 3-Allylindole-2-carboxylate

Cat. No.: B2558238
CAS No.: 104699-49-2
M. Wt: 229.279
InChI Key: LRWIIHHRNSTLNG-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in organic and medicinal chemistry. wikipedia.orgmdpi.com This structural motif is found in a vast number of natural products, pharmaceuticals, and agrochemicals. wikipedia.org Its prevalence stems from its ability to mimic the structure of various proteins and interact with biological targets. researchgate.net Consequently, the development of synthetic methods to construct and functionalize the indole core is a major focus of contemporary chemical research. wikipedia.orgresearchgate.net Renowned examples of biologically active indole-containing compounds include the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and various anti-cancer agents. wikipedia.org The indole scaffold serves as a versatile synthetic intermediate for building more complex molecular architectures. wikipedia.org

Role of Carboxylate Functionality in Indole Derivatives

The presence of a carboxylate group, specifically an ethyl ester at the C2 position as in Ethyl 3-Allylindole-2-carboxylate, is of great strategic importance. The ethyl indole-2-carboxylate (B1230498) moiety is a common building block in organic synthesis. orgsyn.orgnih.gov The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of subsequent reactions, such as amidation to form indole-2-carboxamides. nih.gov These carboxamide derivatives are themselves a class of compounds with significant biological activities.

Furthermore, the carboxylate group acts as a key functional handle that can be converted into other functionalities. For instance, reduction of the ester can yield the corresponding primary alcohol, indole-2-methanol. orgsyn.org In the context of medicinal chemistry, the carboxyl group can be crucial for biological activity, often acting as a chelating agent that interacts with metal ions within the active sites of enzymes. organic-chemistry.org The electronic-withdrawing nature of the C2-ester also influences the reactivity of the indole ring, particularly directing electrophilic substitution towards the C3 position.

Importance of Allyl Group Introduction at Indole C3 Position

The C3 position of the indole nucleus is the most nucleophilic and is readily susceptible to electrophilic attack, making C3-alkylation a common and powerful modification. The introduction of an allyl group at this position is particularly valuable as it installs a highly versatile functional handle for further synthetic transformations. The double bond of the allyl group can undergo a wide range of reactions, including:

Oxidation (e.g., to an epoxide or diol)

Olefin metathesis

Addition reactions (e.g., halogenation, hydroboration)

Palladium-catalyzed cross-coupling reactions

This functional group tolerance and reactivity make C3-allylated indoles important intermediates for the synthesis of complex natural products and pharmaceutical agents. The development of catalytic methods, particularly using palladium, for the direct C3-allylation of indoles is an active area of research, offering efficient and atom-economical routes to these valuable building blocks. organic-chemistry.org

Overview of Research Trajectories for this compound

While specific, detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests clear and promising research directions. The compound represents a trifunctionalized building block, where each component—the indole N-H, the C2-ester, and the C3-allyl group—can be selectively manipulated.

A primary research trajectory would involve its use as a versatile intermediate in multi-step total synthesis of complex natural products or novel pharmaceutical agents. The synthetic pathways for its creation are well-established in principle, primarily through two main routes:

Fischer Indole Synthesis: This classic method would involve the acid-catalyzed reaction of phenylhydrazine (B124118) with ethyl 2-keto-4-pentenoate. wikipedia.orgthermofisher.comorganic-chemistry.org This approach builds the indole core with the desired substituents already in place.

Post-Functionalization of an Indole Core: This would involve the direct C3-allylation of ethyl 1H-indole-2-carboxylate using an allyl electrophile (like allyl bromide or allyl acetate) and a suitable catalyst.

The table below outlines these potential synthetic strategies.

Synthetic Strategy Starting Materials Key Reaction Type General Conditions Reference Principle
Fischer Indole SynthesisPhenylhydrazine, Ethyl 2-keto-4-pentenoateAcid-catalyzed cyclizationBrønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) wikipedia.orgthermofisher.com
C3-AllylationEthyl 1H-indole-2-carboxylate, Allyl bromide/acetateElectrophilic substitutionPalladium or other transition metal catalysis organic-chemistry.org

Future research would likely focus on harnessing the reactivity of the C3-allyl group for further molecular elaboration while utilizing the C2-ester as a precursor for amide or other functionalities known to impart biological activity. The compound is a prime candidate for inclusion in diversity-oriented synthesis libraries aimed at discovering new drug leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B2558238 Ethyl 3-Allylindole-2-carboxylate CAS No. 104699-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-prop-2-enyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWIIHHRNSTLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Ethyl 3 Allylindole 2 Carboxylate

Reactions Involving the Allyl Moiety

The allyl group at the C3 position of the indole (B1671886) ring is susceptible to a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Cross-Metathesis Reactions

Olefin cross-metathesis (CM) is a powerful carbon-carbon bond-forming reaction that involves the exchange of fragments between two alkenes, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction allows for the modification of the allyl side chain of ethyl 3-allylindole-2-carboxylate.

The success and selectivity of cross-metathesis reactions are influenced by factors such as the nature of the catalyst, the reaction conditions, and the electronic and steric properties of the olefin partners. libretexts.org In the context of 3-allylindole derivatives, cross-metathesis with electron-deficient olefins is a common strategy to introduce functionalized side chains. researchgate.netresearchgate.net For instance, the reaction of an allylic compound with an acrylate (B77674) ester can yield a new α,β-unsaturated ester. nih.gov

A study on the cross-metathesis of various olefins with acrylates using Grubbs' second-generation catalyst has demonstrated the feasibility of such transformations. nih.gov The reaction of allylic alcohols with methyl acrylate, for example, proceeds to give the corresponding cross-metathesis products, which can then be oxidized to γ-keto-α,β-unsaturated esters. nih.gov While specific data for this compound is not prevalent in the literature, the reactivity of other allylic compounds provides a strong indication of its potential reactivity. The general scheme for the cross-metathesis of an allylic substrate with an acrylate is shown below.

General Scheme for Cross-Metathesis of an Allylic Substrate with an Acrylate:

The efficiency of these reactions can be enhanced by additives. For example, the addition of copper(I) iodide (CuI) has been shown to have a catalyst-stabilizing effect and acts as a phosphine (B1218219) scavenger when using the Grubbs second-generation catalyst, leading to improved reaction rates and yields, particularly with challenging substrates. nih.gov

Table 1: Representative Cross-Metathesis Reactions of Allylic Substrates with Electron-Deficient Olefins

Allylic SubstrateOlefin PartnerCatalystProductYield (%)Reference
1,2-epoxy-5-hexeneMethyl acrylateGrubbs IIMethyl (E)-7,8-epoxyoct-2-enoate85 beilstein-journals.org
1,2-epoxy-5-hexeneAcrylonitrileGrubbs II(E)-7,8-epoxyoct-2-enenitrile70 beilstein-journals.org
BiseugenolMethyl acrylateGrubbs IICorresponding diester>95 (conversion) researchgate.net
Methyl oleateEthyl acrylateSecond-generation Ru catalystCross-metathesis productHigh researchgate.net

Regioselective Allylic Rearrangements

Allylic rearrangements are a class of pericyclic reactions that involve the migration of a double bond and a substituent. The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, is a well-known example. rsc.orgrsc.orgresearchgate.net In the context of indole derivatives, the Claisen rearrangement of allyloxyindoles has been studied. For example, heating 6-allyloxyindole-2-carboxylates leads to a regioselective rearrangement to the 7-position, yielding 7-allyl-6-hydroxyindole-2-carboxylates. rsc.orgrsc.org This selectivity is attributed to the preservation of aromatic stabilization in the transition state leading to the 7-substituted product. rsc.org

While this is a rearrangement of an allyloxy group rather than a direct rearrangement of an allyl group, it highlights the propensity for sigmatropic rearrangements within the indole system. Palladium-catalyzed allylic rearrangements also represent a powerful tool for the functionalization of allylic substrates. rsc.orgnih.govacs.org These reactions typically proceed through a π-allylpalladium intermediate and can be used to introduce a variety of nucleophiles.

Olefin Hydroarylation

Olefin hydroarylation involves the addition of an aromatic C-H bond across a carbon-carbon double bond. This reaction provides a direct and atom-economical method for the alkylation of arenes. Gold-catalyzed hydroarylation reactions have emerged as a powerful tool for this transformation. nih.govrsc.orgrsc.orgsemanticscholar.orgdocumentsdelivered.com

For instance, the reaction of indoles with allenes in the presence of a gold(I) catalyst leads to the formation of 3-allyl-indoles. nih.govrsc.org While this is the reverse of functionalizing an existing allyl group, it demonstrates the feasibility of C-C bond formation at the C3 position involving an allylic fragment. Intramolecular hydroarylation of alkenes tethered to an indole ring has also been reported, often catalyzed by rhodium(III) complexes, leading to the formation of complex polycyclic structures. nih.gov

Oxidation Reactions of the Allyl Side Chain

The double bond of the allyl group in this compound is susceptible to oxidative cleavage. Ozonolysis is a classic method for cleaving carbon-carbon double bonds to yield carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com Treatment of an alkene with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) will typically yield carboxylic acids.

The ozonolysis of this compound would be expected to cleave the allyl double bond, leading to the formation of an aldehyde at the C3-position of the indole, specifically ethyl 3-(formylmethyl)indole-2-carboxylate, and formaldehyde.

General Scheme for Ozonolysis of the Allyl Group:

Reactions at the Indole C3 Position

The C3 position of the indole ring is electron-rich and thus highly reactive towards electrophiles.

Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental reaction of aromatic compounds, including indoles. The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgchemeurope.com The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemeurope.com

Given the electron-rich nature of the indole C3 position, this compound would be expected to undergo electrophilic substitution. However, the presence of the existing allyl substituent at C3 would direct further substitution to other positions on the indole ring, typically the C4 or C6 positions of the benzene (B151609) portion of the indole, depending on the directing effects of the substituents on the indole nitrogen and the C2 position. If the C3 position were unsubstituted, it would be the primary site of electrophilic attack. Since the C3 position is already substituted in the title compound, electrophilic attack will occur at other positions, or a reaction might occur at the allyl group itself under certain electrophilic conditions.

Condensation Reactions of C3-Formyl Derivatives

While this compound does not directly participate in condensation reactions, its C3-formyl derivative, ethyl 3-formyl-1H-indole-2-carboxylate, is a key intermediate for such transformations. The formyl group can be introduced at the C3 position of the indole ring through methods like the Vilsmeier-Haack reaction. nih.gov This C3-formyl derivative readily undergoes condensation reactions with active methylene (B1212753) compounds, a process exemplified by the Knoevenagel condensation. wikipedia.orgnih.gov

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine. wikipedia.org In the context of ethyl 3-formyl-1H-indole-2-carboxylate, this reaction provides a pathway to synthesize a variety of substituted indole derivatives. For instance, condensation with 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives leads to the formation of aplysinopsin analogues and related compounds. znaturforsch.com

These condensation reactions are significant for creating carbon-carbon bonds and introducing diverse functional groups at the C3-position of the indole scaffold, which is a common structural motif in many biologically active natural products and synthetic compounds. znaturforsch.comacgpubs.org The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration yields the final α,β-unsaturated product. wikipedia.org

A study demonstrated the Knoevenagel condensation of indole-3-carboxaldehyde (B46971) with various active methylene compounds like nitromethane, malononitrile, and diethyl malonate, using piperidine (B6355638) and acetic acid as catalysts, to produce a range of 3-substituted indole derivatives. acgpubs.org

Table 1: Examples of Knoevenagel Condensation with Indole-3-carboxaldehydes

AldehydeActive Methylene CompoundCatalystProductReference
Indole-3-carboxaldehydeThiobarbituric acidPiperidine/EthanolIndolyl-thiobarbituric acid derivative wikipedia.org
Ethyl 3-formyl-1H-indole-2-carboxylate2-ThiohydantoinNot specifiedAplysinopsin analogue znaturforsch.com
2-MethoxybenzaldehydeThiobarbituric acidPiperidine/Ethanol(Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione wikipedia.org
Indole-3-carboxaldehydeMalononitrileAcetic acid/Piperidine2-(1H-indol-3-ylmethylene)malononitrile acgpubs.org

Horner–Wadsworth–Emmons Reactions at C3

The Horner–Wadsworth–Emmons (HWE) reaction is another powerful method for carbon-carbon bond formation, specifically for the synthesis of alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For this compound, this reaction would again necessitate prior conversion of the C3-allyl group to a C3-formyl group (ethyl 3-formyl-1H-indole-2-carboxylate).

The HWE reaction typically yields the (E)-alkene as the major product. wikipedia.orgyoutube.com The reaction mechanism starts with the deprotonation of the phosphonate ester by a base to generate a nucleophilic phosphonate carbanion. youtube.com This carbanion then adds to the aldehyde, forming a tetrahedral intermediate which subsequently collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to give the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgyoutube.com

The stereoselectivity of the HWE reaction can be influenced by several factors, including the nature of the phosphonate, the aldehyde, the base used, and the reaction temperature. wikipedia.org For example, using lithium-based reagents and higher temperatures can increase the (E)-selectivity. wikipedia.org The HWE reaction is highly versatile and is a cornerstone in the synthesis of complex molecules, including natural products. researchgate.net

Table 2: Key Features of the Horner–Wadsworth–Emmons Reaction

FeatureDescriptionReference
Reactants Stabilized phosphonate carbanion and an aldehyde or ketone. wikipedia.org
Product Predominantly (E)-alkene. wikipedia.orgyoutube.com
Byproduct Water-soluble dialkylphosphate salt. wikipedia.org
Stereoselectivity Influenced by steric bulk, temperature, and cation effects. wikipedia.org

Reactions of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C2 position of this compound is amenable to a range of chemical transformations common to esters. These reactions are crucial for modifying the indole scaffold to produce a variety of derivatives with potential applications in medicinal chemistry and materials science.

Hydrolysis to Indole-2-carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. mdpi.commdpi.com This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). mdpi.comclockss.org The resulting carboxylate salt is then acidified to yield the free indole-2-carboxylic acid. orgsyn.org

The rate and success of the hydrolysis can be influenced by the reaction conditions. For instance, in the synthesis of N-alkylated indole-2-carboxylic acids, increasing the amount of aqueous KOH and heating can directly hydrolyze the N-alkylated ester without its prior isolation. mdpi.com Studies have shown that the hydrolysis of the ester group can significantly enhance the biological activity of certain indole derivatives, such as HIV-1 integrase inhibitors. mdpi.com

Table 3: Conditions for Hydrolysis of Ethyl Indole-2-carboxylates

Starting MaterialReagentsConditionsProductReference
Ethyl 1-allyl-1H-indole-2-carboxylateaq. KOH, AcetoneReflux, 1 hour1-Allyl-1H-indole-2-carboxylic acid mdpi.com
Ethyl 1-benzyl-1H-indole-2-carboxylateaq. KOH, AcetoneReflux, 1 hour1-Benzyl-1H-indole-2-carboxylic acid mdpi.com
Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylateNaOH, Methanol (B129727)/Water80 °C, 1.5 hours6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid mdpi.com

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, treatment of ethyl indole-2-carboxylate (B1230498) with sodium methoxide (B1231860) in methanol leads to the formation of methyl indole-2-carboxylate. mdpi.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the methoxide ion attacks the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate which then eliminates an ethoxide ion.

This process can sometimes be an unintended side reaction. For example, attempts to N-alkylate ethyl indole-2-carboxylate using sodium methoxide in methanol resulted in transesterification instead of the desired alkylation of the indole nitrogen. mdpi.com

Hydrazinolysis to Form Indole-2-carbohydrazides

The reaction of ethyl indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) is known as hydrazinolysis and yields the corresponding indole-2-carbohydrazide. mdpi.comresearchgate.net This transformation is typically carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent such as ethanol. mdpi.com

Indole-2-carbohydrazides are valuable synthetic intermediates. researchgate.net The hydrazide moiety can be further functionalized, for example, by condensation with aldehydes and ketones to form hydrazones. mdpi.com These hydrazones can then be used in cyclization reactions to construct various heterocyclic systems. researchgate.net For example, indole-2-carbohydrazide has been reacted with aromatic aldehydes to produce hydrazone derivatives, which were subsequently cyclized to form indolo[2,3-d]pyridazine derivatives. researchgate.net

Further Transformations of Carboxylates in Organic Synthesis

The ethyl carboxylate group of this compound can undergo a variety of other transformations that are central to organic synthesis. Beyond hydrolysis, transesterification, and hydrazinolysis, the ester can be converted into other functional groups.

One important transformation is the reduction of the ester to a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl group can be a precursor for further modifications.

Another key transformation is the conversion of the ester into an amide. This can be accomplished by direct reaction with an amine, often at elevated temperatures, or more commonly by first converting the ester to the more reactive acyl chloride (via the carboxylic acid) and then reacting it with an amine. nih.gov For example, indole-2-carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which then reacts with an alcohol to re-form an ester. nih.gov A similar reaction with an amine would yield an amide.

These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Transformations of the Indole Nucleus

The indole core of this compound is amenable to various transformations, including annulation reactions to build fused systems, cyclization of the allyl substituent, and functionalization at the C2 position via lithiation.

Annulation Reactions to Form Fused Heterocyclic Systems

The indole nitrogen and the adjacent C7 position of the indole ring can participate in annulation reactions to construct fused heterocyclic systems. One notable example is the synthesis of pyridazino[1,6-a]indoles. While direct annulation of this compound is not explicitly detailed in the reviewed literature, the general strategy involves the cyclization of 1H-indol-1-amine derivatives. researchgate.net For instance, the titanium-catalyzed three-component coupling of 3-methyl-1H-indol-1-amine with an alkyne and an isocyanide, followed by acid-catalyzed cyclization, yields pyridazino[1,6-a]indole (B3353563) derivatives. thieme-connect.de This suggests a potential pathway where the N-allyl group of this compound could be transformed into a suitable precursor for such annulation reactions.

Furthermore, the synthesis of various fused heterocyclic frameworks can be achieved through the reaction of appropriately substituted indoles with bifunctional reagents. For example, the reaction of ethyl 2-arylhydrazono-3-butyrates with 2-cyano-N-arylacetamides can lead to the formation of pyridinedione and pyridazine (B1198779) derivatives, which can be further transformed into various fused systems. researchgate.net These general methodologies highlight the potential for developing annulation strategies starting from functionalized indoles like this compound.

A significant development in this area is the substrate-dependent divergent annulation of indoles with 1,2-diaza-1,3-dienes. These reactions can proceed via either a [4+2] or a [3+2] cycloaddition pathway, leading to the formation of tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles, respectively. The outcome of the reaction is controlled by the substitution pattern on the indole and the diene. acs.org This approach offers a powerful tool for the diastereoselective synthesis of complex, polycyclic fused indoline (B122111) scaffolds. acs.org

PrecursorReagentProductReaction TypeReference
3-Methyl-1H-indol-1-amine1-Phenylprop-1-yne, tert-butyl isocyanide, Ti(dpm)(NMe2)2, then AcOH2,5-Dimethyl-3-phenylpyridazino[1,6-a]indoleThree-component coupling followed by cyclization thieme-connect.de
Indole1,2-Diaza-1,3-dieneTetrahydro-1H-pyridazino[3,4-b]indole[4+2] Cycloaddition acs.org
Indole1,2-Diaza-1,3-dieneTetrahydropyrrolo[2,3-b]indole[3+2] Cycloaddition acs.org

Cyclization Reactions to Form Condensed Pyrazoles or Related Structures

The allyl group at the C3 position of the indole nucleus provides a handle for intramolecular cyclization reactions to form new heterocyclic rings. While direct cyclization of this compound to a pyrazole (B372694) is not extensively documented, analogous transformations of N-propargyl indole derivatives offer a clear precedent. Intramolecular gold-catalyzed or NaH-supported cyclization of N-propargyl indole derivatives bearing a pyrazole or pyrrole (B145914) ring at the C2 position leads to the formation of fused diazepinoindole, pyrazinoindole, and pyrrolopyrazinoindole systems. nih.gov The regioselectivity of these cyclizations (6-exo-dig vs. 7-endo-dig) is dependent on the catalyst and the substitution pattern of the alkyne. nih.gov

This suggests that the allyl group in this compound could potentially undergo isomerization to a propenyl group, which could then participate in similar intramolecular cyclization reactions to form condensed systems. The specific conditions required to effect such a transformation would need to be determined experimentally.

Lithiation and Subsequent Reactions at Indole C2

The C2 position of the indole nucleus is known to be susceptible to deprotonation by strong bases, forming a lithiated intermediate that can be trapped by various electrophiles. This strategy is a powerful tool for the functionalization of the indole ring. The tert-butoxycarbonyl (Boc) group is an effective protecting group for the indole nitrogen, facilitating lithiation at the C2 position. acs.org While direct C2-lithiation of this compound is not specifically described, the principles established for other N-protected indoles are applicable. The presence of the C2-ester group in this compound would likely influence the acidity of the C2-proton and the stability of the resulting lithiated species.

Strategies for the C2-allylation of indoles often involve either direct deprotonation or lithium-halogen exchange. researchgate.net These methods typically require an N-directing group that may need to be removed in a subsequent step. researchgate.net The development of milder and more general procedures for C2-functionalization is an active area of research.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that contains substantial portions of all the reactants.

Ugi Four-Component Condensation (Ugi-4CC)

The Ugi four-component condensation (Ugi-4CC) is a prominent MCR that involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to generate a wide diversity of structures. wikipedia.org

The application of the Ugi reaction in the synthesis of complex indole derivatives has been demonstrated. For instance, Rh(III)-catalyzed C-2 alkylation of indoles with nitroolefins, followed by reduction of the nitro group to an amine, provides a precursor that can be utilized in the Ugi reaction to furnish highly functionalized indole-peptidomimetics. nih.gov This two-step sequence highlights a potential route where this compound could be modified to incorporate a primary amine functionality, thereby enabling its participation in the Ugi reaction.

Furthermore, indole-N-carboxylic acids have been successfully employed in Ugi-type reactions. researchgate.netrsc.org A multicomponent reaction involving indole-N-carboxylic acids, aldehydes, amines, and a C2 building block can produce structurally diverse β-indole carboxamide amino amides. researchgate.net This opens up the possibility of utilizing derivatives of this compound, where the ester is hydrolyzed to the corresponding carboxylic acid, as a component in Ugi-4CC.

An "interrupted" Ugi reaction strategy has also been developed, where the indole nucleus itself acts as an internal nucleophile to intercept the nascent nitrilium ion intermediate. thieme-connect.com This approach leads to the formation of heteroarylogous 1H-indole-3-carboxamidines. thieme-connect.com

ReactionComponentsProductKey FeatureReference
Ugi-4CCKetone/Aldehyde, Amine, Carboxylic Acid, IsocyanideBis-amideHigh atom economy, structural diversity wikipedia.org
Post-alkylation Ugi ReactionC2-aminoalkylated indole, Aldehyde, Carboxylic Acid, IsocyanideIndole-peptidomimeticFunctionalization of the indole core prior to Ugi reaction nih.gov
Ugi-type reaction with Indole-N-carboxylic acidsIndole-N-carboxylic acid, Aldehyde, Amine, C2 building blockβ-Indole carboxamide amino amideUtilization of a modified indole as the acid component researchgate.net
Interrupted Ugi ReactionN-alkyl-N-(1H-indol-2-ylmethyl)amine, Isocyanide, Carbonyl compoundHeteroarylogous 1H-indole-3-carboxamidineIndole nucleus acts as an internal nucleophile thieme-connect.com

Mechanistic and Theoretical Investigations of Ethyl 3 Allylindole 2 Carboxylate Reactions

Catalytic Mechanism Elucidation via Experimental and Computational Studies

The synthesis of 3-allylindoles, including derivatives of ethyl 2-carboxylate, often relies on sophisticated catalytic systems to control the reaction's outcome. The mechanism of these reactions is frequently a subject of combined experimental and computational inquiry. A prominent example is the organocatalytic asymmetric C3-allylic alkylation of indolin-2-imines, which provides a pathway to enantioenriched 3-allylindoles. acs.org

A proposed mechanism for a chiral phosphine-amide-catalyzed reaction begins with the catalyst initiating an SN2 attack on an allyl source, such as a Morita-Baylis-Hillman (MBH) carbonate. acs.org This step generates a chiral phosphonium (B103445) salt intermediate. Concurrently, a base deprotonates the indolin-2-imine, forming a nucleophilic intermediate that exists in resonance. This nucleophile then attacks the activated allyl group of the phosphonium salt. The final step involves the elimination of the catalyst, which is regenerated, yielding the C3-allylated indole (B1671886) product. acs.org

Experimental evidence supporting such mechanisms includes the screening of various catalysts to optimize yield and enantioselectivity, as well as the successful scale-up of the reaction, demonstrating its practical utility. acs.org The transformation of the resulting 3-allylindole into more complex structures, such as tetrahydro-α-carbolines, further validates the synthetic potential of the method. acs.org

In transition-metal catalysis, such as palladium-catalyzed allylations, the mechanism typically involves the formation of a π-allylpalladium intermediate. The regioselectivity of the subsequent nucleophilic attack by the indole is heavily influenced by the nature of the ligands on the palladium center and the choice of additives, such as boranes, which can coordinate to the indole nitrogen. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for probing the intricacies of organic reactions at a molecular level. It provides detailed insights into reaction pathways, reactivity, and the electronic structure of transient species that are often difficult or impossible to observe experimentally.

DFT calculations are crucial for mapping the potential energy surfaces of complex reactions. For the functionalization of indoles, calculations can determine the energy barriers for competing pathways, thereby explaining observed regioselectivity. For instance, in the Rh(II)-catalyzed C-H functionalization of indole, DFT calculations show that the initial nucleophilic attack from the C3 position of the indole onto the metal carbene has a low activation energy of 6.0 kcal/mol, leading to a zwitterionic intermediate. acs.org Subsequent steps, like proton transfers, can also be modeled to map the entire catalytic cycle. acs.org

These computational studies can elucidate the role of the catalyst and substituents. In Au- and Pt-catalyzed reactions of indolyl-allenes, DFT revealed that different catalysts can lead to entirely different reaction pathways and products. researchgate.net By calculating the energies of transition states and intermediates, researchers can rationalize why a specific catalyst favors C3-alkylation over N-alkylation or other side reactions. This predictive power is essential for designing new, more efficient catalytic systems. researchgate.netscispace.com

The reactivity of ethyl 3-allylindole-2-carboxylate is intrinsically linked to its three-dimensional shape and electronic structure. While specific conformer analyses for this exact molecule are not widely published, DFT can be used to model the rotational barriers of the ethyl ester and allyl groups. The orientation of these groups can influence the approach of reagents and the stability of transition states.

More critically, DFT helps in understanding the resonance stabilization of key intermediates. The nucleophilicity of the indole ring at the C3 position is explained by resonance structures that place a negative charge at this carbon. In a deprotonated indole, this anionic character makes C3 a soft nucleophile. DFT calculations can quantify the electron density at various positions in the indole nucleus, confirming that C3 is indeed an electron-rich and highly reactive site for electrophilic attack. acs.org The stability of the resulting intermediates, such as the zwitterionic species formed after the initial attack, is also assessed through these calculations, confirming the favorability of the C3-functionalization pathway. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules in solution, complementing the static picture provided by DFT. While specific MD studies on this compound are limited, research on analogous indole derivatives highlights the utility of this technique. nih.govtandfonline.com MD simulations are particularly valuable for studying the interaction of indole derivatives with larger biological molecules or within complex solvent environments.

For example, in drug discovery, MD simulations are used to study the stability of indole-based inhibitors within the binding pocket of enzymes like Pim-1 kinase or dihydrofolate reductase. tandfonline.comresearchgate.net These simulations can reveal how the molecule adapts its conformation over time and which specific interactions (like hydrogen bonds or π-stacking) are most persistent, validating and refining the results from molecular docking. tandfonline.com

In the context of reaction mechanisms, MD simulations can explore the conformational landscape of the substrate and catalyst in solution, providing insights into how the solvent and thermal motion might influence the reaction's course and energy barriers. uniroma1.itacs.org For instance, simulations can model the solvation shell around the reacting species and how it changes along the reaction coordinate. acs.org

Regioselectivity and Stereoselectivity in Allylation and Rearrangement Processes

Controlling regioselectivity (where the reaction occurs) and stereoselectivity (the 3D arrangement of the product) is a central challenge in the synthesis of complex molecules like this compound.

The indole ring has multiple nucleophilic sites, primarily the N1 and C3 positions. The outcome of an alkylation or allylation reaction is often a delicate balance between kinetic and thermodynamic control, which can be manipulated by the choice of reagents and conditions. youtube.com For instance, palladium-catalyzed allylation of indoles can be directed to either the N1 or C3 position. The use of a borane (B79455) co-catalyst, like triethylborane (B153662) (Et₃B), can promote C3-selectivity by binding to the indole nitrogen, which increases the nucleophilicity of the C3 position while sterically hindering attack at the nitrogen. nih.gov The choice of base and solvent is also critical; conditions that favor the formation of a tight indolyl-metal ion pair tend to promote C3-allylation. nih.gov

Stereoselectivity is paramount when creating chiral molecules. In the organocatalytic C3-allylation of indolin-2-imines, the use of chiral phosphine-amide catalysts allows for the synthesis of 3-allylindoles with excellent enantiomeric excess (ee). acs.org The specific structure of the catalyst creates a chiral environment around the reaction center, forcing the incoming electrophile to approach from a specific face, leading to one enantiomer over the other. The effectiveness of different catalysts in one such system is detailed below.

Table 1: Catalyst screening for the enantioselective C3-allylic alkylation of an indolin-2-imine derivative. The use of catalyst P4 provided the product in good yield and high enantioselectivity. Data sourced from Ma, C. et al. (2023). acs.org

The absolute configuration of the products from these stereoselective reactions is often unambiguously confirmed using techniques like X-ray crystallography, providing concrete proof of the catalyst's effectiveness in controlling the product's three-dimensional structure. acs.org

Table of Mentioned Chemical Compounds

Applications of Ethyl 3 Allylindole 2 Carboxylate in Advanced Organic Synthesis

Key Intermediate in Total Synthesis of Complex Natural Products

Building Block for Diverse Heterocyclic Scaffolds

The potential of ethyl 3-allylindole-2-carboxylate as a foundational unit for creating a variety of heterocyclic systems is rooted in the reactivity of its functional groups. The allyl group is amenable to reactions such as ozonolysis, to yield an aldehyde, or various cycloaddition reactions. These transformations could pave the way for fusing new rings onto the indole (B1671886) core. However, specific and detailed examples of its extensive use for building diverse heterocyclic scaffolds are not widely reported in mainstream chemical literature.

Precursor for Advanced Organic Materials and Functional Molecules

The incorporation of indole derivatives into polymers and functional materials is an active area of research, often aimed at developing materials with specific electronic or photophysical properties. In principle, this compound could serve as a monomer in polymerization reactions via its allyl group, or be chemically modified to create precursors for dyes or other functional molecules. At present, there is limited published research detailing the application of this compound as a primary precursor for advanced organic materials.

Versatility in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The chemical structure of this compound allows for a range of bond-forming reactions, which are fundamental in organic synthesis.

Potential Carbon-Carbon Bond Formations:

Heck Coupling: The allyl group could potentially participate in palladium-catalyzed Heck reactions with aryl or vinyl halides.

Metathesis: The terminal alkene of the allyl group could undergo cross-metathesis with other olefins to create more complex side chains.

Potential Carbon-Heteroatom Bond Formations:

Wacker-Type Oxidation: Oxidation of the allyl group could form a ketone, introducing a carbon-oxygen bond.

Hydroamination/Hydroalkoxylation: The addition of N-H or O-H bonds across the double bond of the allyl group could install new carbon-nitrogen or carbon-oxygen bonds.

N-Alkylation/Acylation: The indole nitrogen (N-H) is a site for substitution, allowing for the introduction of various groups.

While these reactions are well-established for allylated and indole compounds in general, specific studies and datasets detailing the versatility of this compound in these transformations are not extensively documented.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is a major driver of contemporary synthetic chemistry. Future research will likely prioritize the development of novel synthetic routes to Ethyl 3-Allylindole-2-carboxylate and its analogs that are both atom-economical and environmentally benign. A promising avenue is the use of redox-neutral addition of nucleophiles to alkynes, which generates the allyl group in situ. This approach, catalyzed by transition metals like palladium, is completely atom-economical and avoids the need for leaving groups or external oxidizing agents, which are common in traditional allylation reactions. rsc.org

Another area of focus is the direct C-H functionalization, which circumvents the need for pre-functionalized starting materials. Gold-catalyzed processes that involve carbene insertion into N-H bonds followed by cyclization and a concomitant 1,3-allyl migration represent an innovative strategy for the direct C3 functionalization of the indole (B1671886) core. rsc.org These methods tackle the inherent challenges of selectively modifying the indole ring system and reduce the number of synthetic steps, leading to more sustainable protocols. rsc.org

Exploration of New Catalytic Transformations Involving the Allyl Group

The allyl group at the C3 position is not merely a static substituent but a reactive handle for a multitude of subsequent transformations. Future research will undoubtedly explore new catalytic reactions to leverage its synthetic utility. Palladium-catalyzed dearomatizing diallylation, for instance, can convert indoles into 3,3-diallylindolinines. nih.gov These intermediates are highly versatile, capable of undergoing further reactions like ring-closing metathesis to rapidly assemble complex spirocyclic indoline (B122111) scaffolds, which are prevalent in natural alkaloids. nih.gov

Furthermore, the palladium-catalyzed β-allylation of 3-substituted indoles can produce indolenines containing a quaternary stereocenter, a challenging and highly valuable structural motif. nih.gov This transformation can be applied to complex indole alkaloids, demonstrating its potential in late-stage functionalization of natural products. nih.gov The development of catalysts that can control the diastereoselectivity of such reactions will be a key objective. nih.gov Additionally, intramolecular N-allylation reactions using alkynes as the allyl source offer an atom-economical pathway to fused N-heterocyclic systems. rsc.org

Advanced Computational Studies for Predicting Reactivity and Selectivity

The synergy between experimental work and computational chemistry offers a powerful paradigm for modern organic synthesis. Advanced computational studies are set to play a crucial role in predicting the reactivity and selectivity of transformations involving this compound. For example, density functional theory (DFT) calculations can elucidate the mechanisms of complex reactions and explain observed selectivities. nih.govacs.org

Computational models can predict the regioselectivity of nucleophilic additions to indole derivatives by analyzing factors such as distortion energies within the molecule. nih.gov This predictive power can guide the design of substrates that exhibit enhanced selectivity, saving considerable experimental effort. nih.gov In the context of transition-metal catalysis, computational studies can reveal the influence of ligands and reaction conditions on the outcomes of C-H activation and cross-coupling reactions. acs.orgacs.org By modeling reaction pathways and transition states, researchers can rationally tune ligand properties to steer a reaction towards a desired product, as demonstrated in the selective C-H/C-H cross-coupling of indoles. acs.org This approach accelerates the discovery of new reactions and optimizes existing ones.

Design and Synthesis of Chemically Diverse Derivatives for Exploratory Synthesis

This compound is an ideal starting point for creating libraries of chemically diverse molecules for exploratory synthesis, particularly in the search for new bioactive compounds. The indole scaffold is considered a 'privileged' structure in medicinal chemistry, appearing in thousands of biologically active compounds. nih.govnih.gov

Future work will focus on using the parent molecule to access a wide range of derivatives. The versatile 3,3-diallylindolinine intermediates, for example, can readily participate in multicomponent reactions like the Ugi reaction or asymmetric Mannich reactions, providing rapid access to highly functionalized and structurally complex spirocyclic systems. nih.gov Direct C3 alkylation methods, potentially catalyzed by boranes, offer another route to introduce structural diversity, including the "magic methyl effect" sought after by medicinal chemists. acs.org The synthesis and biological evaluation of novel indole derivatives, such as indole-phenolic hybrids, have already shown promise in areas like neuroprotection, highlighting the potential for discovering new therapeutic agents. nih.gov The strategic derivatization of the indole core, the ester, and the allyl group will continue to be a vibrant area of research aimed at mapping new chemical space.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing Ethyl 3-Allylindole-2-carboxylate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm molecular structure by analyzing chemical shifts and coupling constants. For allyl and ester groups, focus on characteristic peaks (e.g., allyl protons at δ 5.0–6.0 ppm, ester carbonyl at ~170 ppm).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. Use WinGX for data integration and visualization. Ensure high-resolution data collection (e.g., <1.0 Å) to minimize refinement errors .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if dust is generated .
  • Engineering Controls : Work in fume hoods with adequate ventilation. Install safety showers and eyewash stations .
  • Storage : Keep the compound refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption or degradation .

Q. How can researchers validate the purity of this compound after synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a UV detector (λ = 254 nm) and a gradient of acetonitrile/water. Compare retention times with a certified reference standard.
  • Melting Point Analysis : Determine the melting point range (e.g., 120–123°C) to identify impurities. Deviations >2°C indicate further purification is needed.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental structural data for this compound?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond lengths and angles. Compare with crystallographic data from SHELXL-refined structures.
  • Error Analysis : Check for thermal motion artifacts in X-ray data (e.g., high ADP values) and refine using TWIN/BASF commands in SHELXL for twinned crystals .

Q. What strategies optimize catalytic efficiency in this compound synthesis?

  • Methodological Answer :

  • Catalyst Selection : Test transition-metal catalysts (e.g., Pd/C, TiO2_2) for allylation and esterification steps. Monitor conversion rates via GC-MS.
  • Process Design : Use reactive distillation to separate intermediates (e.g., ethyl acrylate) and reduce side reactions. For catalyst regeneration, implement a riser reactor system to remove carbon deposits .

Q. How should researchers address ambiguous electron density maps during crystallographic refinement?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, partition disordered atoms (e.g., allyl groups) into multiple positions and refine occupancy factors. Apply ISOR/SUMP restraints to stabilize geometry.
  • Validation Tools : Use CheckCIF to identify outliers in bond lengths/angles. Cross-validate with spectroscopic data to confirm plausible conformations .

Q. What methodologies ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Document reaction conditions (e.g., solvent purity, temperature ±0.5°C) using IUPAC guidelines. Share raw crystallographic data (e.g., .cif files) via repositories like CCDC.
  • Interlaboratory Studies : Collaborate to test synthetic routes and validate analytical results. Use statistical tools (e.g., ANOVA) to assess variability in yield/purity .

Methodological Considerations Table

TechniqueApplicationKey ParametersEvidence Reference
X-ray Crystallography3D structure determinationResolution <1.0 Å, SHELXL refinement
DFT CalculationsTheoretical structural validationB3LYP/6-311+G(d,p), IR frequency scaling
Reactive DistillationIntermediate separationEthanol elution, TiO2_2 catalysis
HPLC-UVPurity assessmentC18 column, λ = 254 nmN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.